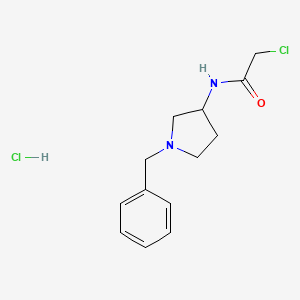
N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride” is a chemical compound with the CAS Number: 1210664-95-1 . It has a molecular weight of 303.23 and its molecular formula is C14H20Cl2N2O . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19ClN2O.ClH/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3,(H,16,18);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not available in the sources I found.Applications De Recherche Scientifique
Intermediate Product in Pharmaceutical Synthesis
N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride is utilized as an intermediate in the synthesis of pharmaceutically effective compounds. One example includes the production of 4-hydroxypyrrolidin-2-1-yl acetamide, demonstrating its significance in pharmaceutical chemistry (Fort, 2002).
Potent Inhibitor in Therapeutic Applications
This compound has been identified as a potent inhibitor in therapeutic applications. Specifically, it exhibits significant inhibitory action against human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which is crucial in the context of treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Synthesis of Thiazolidin-4-one Derivatives
The compound serves as a key intermediate in the synthesis of various thiazolidin-4-one derivatives. These derivatives are synthesized through reactions with other chemical entities, showcasing its versatility in organic synthesis (Mobinikhaledi et al., 2009).
Formation of Thiazolo[3,2-a]pyrimidinones
It is used as a building block for the formation of thiazolo[3,2-a]pyrimidinone products. This indicates its role in the creation of complex chemical structures, essential for the development of new chemical entities (Janardhan et al., 2014).
Inhibitor in PI3K/mTOR Dual Inhibitors
N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride has been shown to be an effective inhibitor in the context of PI3Kα and mTOR in vitro and in vivo, highlighting its potential in targeted cancer therapies (Stec et al., 2011).
Antimicrobial and Antitumor Activities
There is evidence of its derivatives showing antimicrobial and anticancer activities, suggesting its significance in the development of new treatments for infectious diseases and cancer (Source: Biointerface Research in Applied Chemistry, 2020).
Neuroleptic Activity
Some derivatives of N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride have shown potential in neuroleptic activity, indicating its relevance in neurological drug development (Iwanami et al., 1981).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-8-13(17)15-12-6-7-16(10-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWFBFAGVDSBFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCl)CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

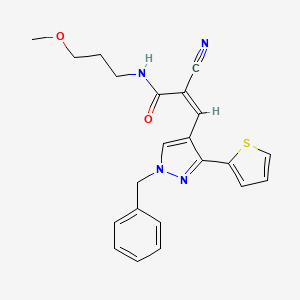
![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate](/img/structure/B2371490.png)
![2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2371491.png)
![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2371492.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2371493.png)

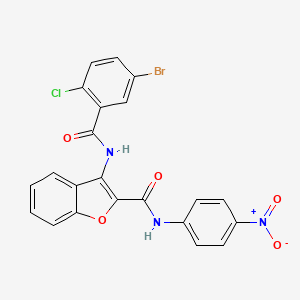

![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2371499.png)
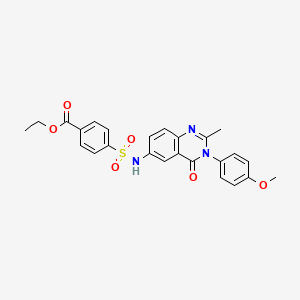
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride](/img/structure/B2371502.png)
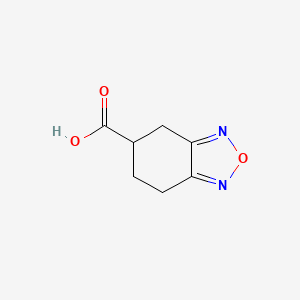
![3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371508.png)
![{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B2371509.png)